molecular formula C16H15FO B1327642 3-(4-Fluorophenyl)-3'-methylpropiophenone CAS No. 898767-87-8

3-(4-Fluorophenyl)-3'-methylpropiophenone

Cat. No.: B1327642
CAS No.: 898767-87-8
M. Wt: 242.29 g/mol
InChI Key: FMZPOWQCURAXOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenyl)-3'-methylpropiophenone is a useful research compound. Its molecular formula is C16H15FO and its molecular weight is 242.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Palladium-Catalyzed Reactions : 2-Hydroxy-2-methylpropiophenone, a related compound, has been used in palladium-catalyzed reactions to achieve unique multiple arylation through successive C-C and C-H bond cleavages (Wakui et al., 2004).

  • Synthesis of Nonsteroidal Antiandrogens : 3-Substituted derivatives of 2-hydroxypropionanilides, another related compound, have been synthesized and tested for antiandrogen activity, leading to the discovery of novel, potent antiandrogens (Tucker et al., 1988).

  • Radiopharmaceutical Intermediates : NCA F-18 fluoroarylketones, which include similar compounds, have been studied for the high yield production of [18F]fluoroarylketones via aromatic nucleophilic substitution reactions. These compounds have potential uses as bifunctional radiopharmaceutical intermediates (Banks & Hwang, 1994).

  • Synthesis and Ligand Binding of Tropane Ring Analogues : Studies on (3S,4R)-4-(4-Fluorophenyl)-3-[[3,4-(methylenedioxy)phenoxy]methyl] piperidine have been conducted to understand its affinity for the serotonin transporter, indicating the relevance of such compounds in understanding neurotransmitter processes (Keverline-Frantz et al., 1998).

  • Analysis of 'Legal Highs' : A study analyzing NRG 'legal highs' identified novel cathinones, where derivatives of fluoroarylketones were found, reflecting their relevance in pharmacological research (Brandt et al., 2011).

  • Design and Synthesis of Antitumor Agents : 2-Phenylquinolin-4-ones, which include similar compounds, have been synthesized and evaluated for cytotoxic activity against tumor cell lines, suggesting their potential as anticancer drugs (Chou et al., 2010).

Safety and Hazards

“3-(4-Fluorophenyl)propionic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “3-(4-Fluorophenyl)-3’-methylpropiophenone” were not found, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Therefore, the study and development of such compounds could be a potential future direction.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-3-2-4-14(11-12)16(18)10-7-13-5-8-15(17)9-6-13/h2-6,8-9,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZPOWQCURAXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644563
Record name 3-(4-Fluorophenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-87-8
Record name 3-(4-Fluorophenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.